

# (S)-3-Aminoheptan-1-ol CAS number 1158985-17-1

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Aminoheptan-1-ol

Cat. No.: B15323236

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An In-depth Technical Guide on (S)-**3-Aminoheptan-1-ol** (CAS: 1158985-17-1) and its role as a key intermediate in the synthesis of a potent Toll-Like Receptor 7 and 8 (TLR7/8) agonist.

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of (S)-**3-Aminoheptan-1-ol**, its synthesis, and its application as a crucial building block in the creation of immunomodulatory compounds. The focus is on its use in the synthesis of (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol, a molecule with significant potential in antiviral therapies.

## Core Compound Properties

(S)-**3-Aminoheptan-1-ol** is a chiral amino alcohol. Below are its key chemical properties:

Property	Value
CAS Number	1158985-17-1
Molecular Formula	C <sub>7</sub> H <sub>17</sub> NO
Molecular Weight	131.22 g/mol
Appearance	Powder or liquid
Purity	Typically available at 95-99%

## Role in Drug Development: An Intermediate for TLR7/8 Agonists

(S)-**3-Aminoheptan-1-ol** serves as a critical intermediate in the synthesis of novel pyrimidine derivatives that act as dual agonists for Toll-Like Receptor 7 (TLR7) and Toll-Like Receptor 8 (TLR8). These receptors are key components of the innate immune system, and their activation can trigger a potent antiviral response, including the production of interferons and other pro-inflammatory cytokines.

The primary application of this intermediate is in the synthesis of (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol, a compound identified for its potential in treating viral infections.

## Experimental Protocols

### Synthesis of (S)-3-Aminoheptan-1-ol

A known synthetic route to (S)-**3-Aminoheptan-1-ol** involves the use of valeraldehyde as a precursor. While detailed, step-by-step industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be conceptualized based on established organic chemistry principles. A plausible approach involves the asymmetric amination of a valeraldehyde derivative followed by reduction.

### Synthesis of (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol

The following experimental protocol is a generalized representation based on the information available in patent literature (WO2012/136834 A1).

#### Step 1: Nucleophilic Aromatic Substitution

(S)-**3-Aminoheptan-1-ol** is reacted with a suitable 4-substituted-2-amino-5-methoxypyrimidine. The 4-position of the pyrimidine ring is typically activated with a good leaving group, such as a halogen (e.g., chlorine).

- Reactants: (S)-**3-Aminoheptan-1-ol**, 4-chloro-2-amino-5-methoxypyrimidine.

- Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or a polar protic solvent like isopropanol.
- Conditions: The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic substitution.
- Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified using techniques like column chromatography.

## Biological Activity

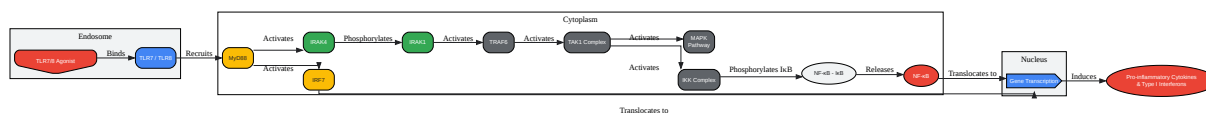
The final compound, (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol, has been evaluated for its ability to agonize TLR7 and TLR8. The following table summarizes representative biological activity data.

Assay	Result (EC <sub>50</sub> )
Human TLR7 Activity	Potent agonism
Human TLR8 Activity	Potent agonism

The dual agonism of this compound leads to the robust induction of type I interferons and other pro-inflammatory cytokines, which are essential for an effective antiviral immune response.

## Signaling Pathways

The therapeutic potential of (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol is derived from its ability to activate the TLR7 and TLR8 signaling pathways. Below is a diagrammatic representation of this pathway.

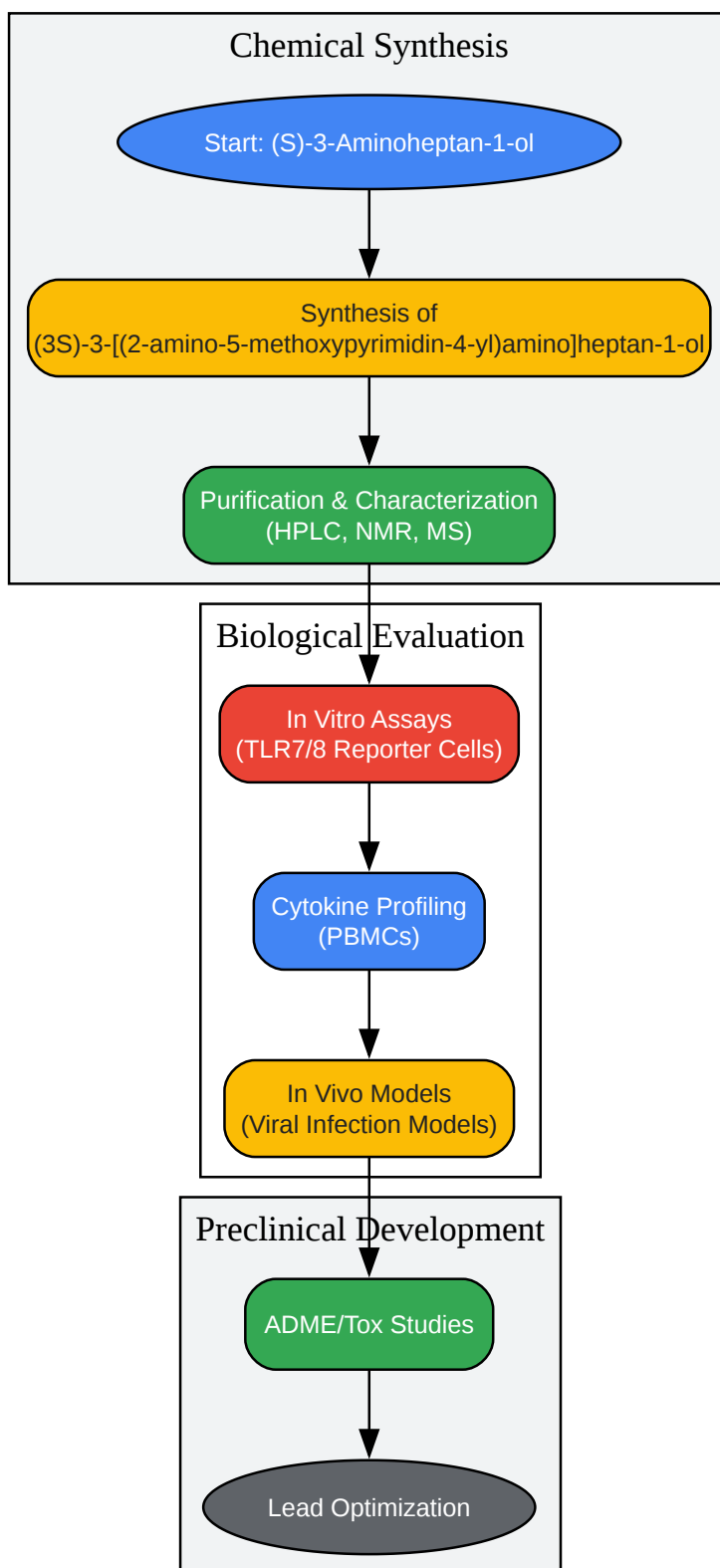


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Caption: TLR7/8 Signaling Pathway Activation.

## Experimental Workflow

The general workflow for the development and evaluation of TLR7/8 agonists derived from (S)-**3-Aminoheptan-1-ol** is outlined below.



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)